2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with specific substitutions: a methyl group at position 2, a phenyl group at position 4, and a piperazine ring at position 6. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer’s disease .
The compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and synthesized through established organic chemistry methods. Its chemical structure can be represented by the molecular formula CHN and the CAS number 927989-54-6.
The synthesis of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine typically involves cyclization reactions. One common method is the reaction of 2-methyl-4-phenylpyrimidine with piperazine under basic conditions, often using solvents such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.
The molecular structure of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine features a pyrimidine ring with distinct substituents:
The molecular weight of the compound is approximately 246.32 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools to illustrate the spatial arrangement of atoms.
2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions:
For oxidation, potassium permanganate in an acidic medium may introduce hydroxyl groups, while reduction with lithium aluminum hydride can convert functional groups to their corresponding alcohols or amines .
The mechanism of action for 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine primarily involves its role as an acetylcholinesterase inhibitor. By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating conditions associated with cholinergic deficits, such as Alzheimer's disease .
The compound exhibits typical characteristics associated with organic heterocycles:
Key chemical properties include:
Relevant data includes melting point and spectral data (NMR, IR) that confirm its structure and purity after synthesis .
2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine has significant applications in medicinal chemistry:
Piperazine-pyrimidine hybrids represent a strategically engineered class of bioactive molecules, leveraging complementary pharmacological properties of both pharmacophores. The pyrimidine ring provides a planar, electron-deficient aromatic system capable of forming multiple hydrogen bonds and π-stacking interactions with biological targets. Piperazine, a flexible aliphatic diamine, introduces conformational freedom and basicity, enhancing solubility and enabling interactions with charged residues in enzyme binding pockets. This hybrid architecture is exemplified in 2-methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine (CAS: 927989-54-6), where strategic substitutions optimize electronic and steric properties:
Synthesis employs sequential nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed coupling, balancing efficiency with modularity. Two principal pathways dominate:
Route 1: Direct Displacement of HalopyrimidinesStep 1: 4-Chloro-2-methyl-6-(methylsulfonyl)pyrimidine reacts with piperazine in anhydrous dimethylformamide at 80°C, yielding the 6-piperazinyl intermediate. Excess piperazine (≥3 eq.) acts as both reactant and base, suppressing di-substitution byproducts [6].Step 2: Suzuki-Miyaura cross-coupling introduces the C4-phenyl group. Using phenylboronic acid, palladium(II)bis(triphenylphosphine) dichloride (1.5 mol%), and aqueous sodium carbonate in toluene/ethanol (3:1), the biaryl bond forms at 85°C within 12 hours. This route achieves 65–72% isolated yield after recrystallization [5] [7].
Route 2: Sequential Aryl FunctionalizationStep 1: 2,4-Dichloro-6-methylpyrimidine undergoes selective C4 arylation via SNAr with aniline derivatives in isopropanol/N,N-diisopropylethylamine (70°C, 6 hours).Step 2: C6 chlorination using phosphorus oxychloride activates the position for piperazine substitution (50°C, 24 hours). This sequence benefits from orthogonal reactivity but requires stringent temperature control to prevent N-alkylation side products [5] [6].
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Intermediate | Yield (%) | Purity (HPLC) | Advantages |
---|---|---|---|---|
Route 1 | 6-Piperazinyl-4-sulfonylpyrimidine | 72 | ≥98% | Fewer steps; higher functional group tolerance |
Route 2 | 4-Aryl-2-methyl-6-chloropyrimidine | 68 | ≥95% | Enables late-stage aryl diversification |
Rigorous spectroscopic and chromatographic profiling confirms structural integrity and purity:
Nuclear Magnetic Resonance Spectroscopy:
Mass Spectrometry: High-resolution electrospray ionization confirms the molecular ion [M+H]⁺ at m/z 255.1508 (calculated for C₁₅H₁₈N₄: 255.1504), with no dimeric impurities detected [3].
Chromatography: Reverse-phase ultra-high performance liquid chromatography employs a C18 column (1.8 μm, 2.1 × 50 millimeter) with 0.1% formic acid/acetonitrile gradient. Purity ≥98% is verified at 254 nanometers, with retention time (5.8 minutes) distinguishing the target from chloropyrimidine precursor (4.2 minutes) and bis-piperazinyl impurity (6.9 minutes) [3].
X-ray Powder Diffraction: Distinctive peaks at 2θ = 10.5°, 15.8°, 21.3°, and 26.7° confirm a single crystalline polymorph (Form I) after solvent crystallization from ethanol/water [6].
Structural Diagram
Piperazine │ N───────N │ │ N═══C C═══N ║ ║ ║ ║ 2-Methyl-4-phenyl- H₂C║ C─── C ║ 6-(piperazin-1-yl) ║ │ │ ║ pyrimidine N────C C────N ║ ║ ║ ║ CH₃ C₆H₅
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7